molecular formula C7H9O2P B7774518 benzylphosphinic acid

benzylphosphinic acid

Cat. No.: B7774518
M. Wt: 156.12 g/mol
InChI Key: PHIBEYMUALDAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylphosphinic acid is an organophosphorus compound with the molecular formula C7H9O2P It is characterized by a phosphorus atom bonded to a benzyl group and two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phosphinic acid under basic conditions. Another method includes the reduction of benzylphosphonic acid using suitable reducing agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylphosphonic acid.

    Reduction: Reduction reactions can convert this compound to other derivatives.

    Substitution: It can participate in substitution reactions where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions include benzylphosphonic acid, reduced phosphinic derivatives, and various substituted phosphinic acids.

Scientific Research Applications

Benzylphosphinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research explores its potential as a drug intermediate and in the development of pharmaceuticals.

    Industry: It is utilized in the production of polymers, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzylphosphinic acid involves its interaction with molecular targets through its phosphorus atom. It can form coordination complexes with metals, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    Benzylphosphonic acid: Similar in structure but with an additional oxygen atom bonded to phosphorus.

    Phenylphosphinic acid: Contains a phenyl group instead of a benzyl group.

    Methylphosphinic acid: Has a methyl group in place of the benzyl group.

Uniqueness: Benzylphosphinic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its benzyl group provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and applications.

Properties

IUPAC Name

benzylphosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O2P/c8-10(9)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIBEYMUALDAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.